2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoicacid

Beschreibung

BenchChem offers high-quality 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,3-dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O6/c1-6(11,4(8)9)7(2,12)5(10)13-3/h11-12H,1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDPZUYCRQDXFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(C)(C(=O)OC)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Profiling and Synthetic Utility of 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic Acid

Chemical Identity and Core Structural Logic

In the landscape of modern drug discovery and advanced materials, highly functionalized, low-molecular-weight aliphatic scaffolds are highly prized for their ability to impart polarity and precise spatial geometry. 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid (CAS: 2649061-37-8) is a prime example of such a scaffold[1].

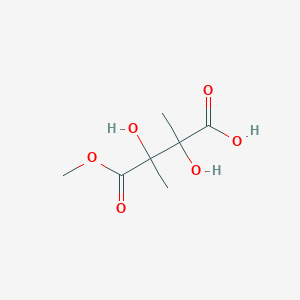

To understand its utility, we must first deconstruct its IUPAC nomenclature into its 3D structural logic:

-

Backbone: A four-carbon butanoic acid chain.

-

C1 Terminus: A free carboxylic acid (-COOH), providing a handle for amidation or salt formation.

-

C2 & C3 Core: Each carbon bears both a hydroxyl (-OH) and a methyl (-CH3) group. This creates a dense, sterically hindered diol system with two adjacent chiral centers.

-

C4 Terminus: A carbonyl bonded to a methoxy group (-OCH3), forming a methyl ester.

Fundamentally, this molecule is the monomethyl ester of 2,3-dimethyltartaric acid [2]. This structural asymmetry is its most valuable asset: it provides orthogonally addressable termini (a free acid vs. a protected ester), eliminating the need for complex protection-deprotection steps during library synthesis.

Table 1: Physicochemical and Structural Properties

Data synthesized for the C7H12O6 scaffold to guide formulation and analytical profiling.

| Property | Value | Rationale / Implication for Drug Design |

| Molecular Formula | C7H12O6 | Indicates a highly oxygenated, polar scaffold[3]. |

| Molecular Weight | 192.1666 g/mol | Low MW makes it an ideal hydrophilic linker or fragment for Fragment-Based Drug Discovery (FBDD)[1]. |

| Monoisotopic Mass | 192.0634 Da | Critical for High-Resolution Mass Spectrometry (HRMS) targeting[3]. |

| H-Bond Donors | 3 (1x COOH, 2x OH) | Ensures high aqueous solubility; facilitates strong target-protein hydrogen bonding. |

| H-Bond Acceptors | 6 (Oxygen atoms) | Contributes to a high Polar Surface Area (PSA), limiting passive blood-brain barrier (BBB) permeation. |

| Stereocenters | 2 (C2, C3) | Requires strict stereochemical control; enables the synthesis of highly specific chiral ligands. |

Orthogonal Reactivity in Drug Design

As an application scientist, I prioritize molecules that offer predictable, selective reactivity. The presence of both a carboxylic acid and a methyl ester allows this molecule to act as a directional linker—for instance, in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). The C1 acid can be rapidly coupled to an amine via standard EDC/HOBt chemistry, while the C4 ester remains inert until deliberate saponification is triggered. Furthermore, the C2/C3 diol can be protected as an acetonide, locking the conformation of the molecule.

Fig 1. Orthogonal derivatization pathways for the C7H12O6 polyhydroxy acid scaffold.

Analytical Characterization Workflow

Because this molecule is a highly polar organic acid, standard reversed-phase chromatography often fails to retain it, leading to co-elution with the solvent front. To accurately profile this compound, we must utilize polar-embedded stationary phases and negative-ion electrospray ionization (ESI-), which exploits the natural acidity of the C1 carboxylate[3].

Fig 2. High-resolution LC-MS/MS and NMR analytical workflow for structural validation.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the causality behind the choice and a checkpoint to verify success before proceeding.

Protocol A: High-Resolution LC-MS/MS Profiling

Objective: Confirm the exact mass (192.0634 Da) and structural integrity of the synthesized or procured compound[4].

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

-

Causality: The high polarity of the diol requires significant aqueous content for solvation, while FA maintains the C1 carboxylate in a protonated state, preventing peak tailing during chromatography.

-

Validation Checkpoint: Visual inspection must confirm a completely clear solution. Any turbidity indicates incomplete dissolution, which will cause pressure spikes on the UHPLC.

-

-

UHPLC Separation: Inject 2 µL onto a polar-embedded C18 column (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm) using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 10 minutes.

-

Causality: Standard C18 columns suffer from phase collapse under highly aqueous conditions. A polar-embedded stationary phase resists dewetting and provides superior retention for hydrophilic organic acids.

-

Validation Checkpoint: The retention time ( tR ) must be reproducible within ±0.05 minutes across triplicate injections. A shifting tR suggests column equilibration failure.

-

-

HRMS Detection: Acquire data in ESI Negative mode (ESI-) with a capillary voltage of 2.5 kV and a desolvation temperature of 350°C.

-

Causality: The C1 carboxylic acid readily yields a stable [M−H]− ion. A lower capillary voltage is deliberately chosen to prevent in-source fragmentation of the relatively labile C4 methyl ester.

-

Validation Checkpoint: The primary base peak must be m/z 191.0556 (± 5 ppm). The presence of a dominant m/z 159.029 peak indicates unwanted loss of methanol (in-source fragmentation), requiring an immediate reduction in desolvation temperature.

-

Protocol B: Regioselective Ester Hydrolysis

Objective: Convert the C4 methyl ester to the corresponding dicarboxylic acid (2,3-dimethyltartaric acid) without epimerizing the chiral centers[5].

-

Reagent Preparation: Suspend the compound (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and Water. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.1 eq) at 0°C.

-

Causality: LiOH is a milder base than NaOH. The mixed solvent ensures both the organic substrate and the inorganic base remain in solution, while the 0°C temperature suppresses base-catalyzed retro-aldol cleavage or epimerization at C2/C3.

-

-

Reaction Execution: Stir the mixture at 0°C for 2 hours, then allow it to slowly warm to room temperature. Monitor via TLC (stain with KMnO₄).

-

Validation Checkpoint: The disappearance of the starting material spot and the appearance of a baseline spot (the highly polar dicarboxylate salt) confirms reaction progress.

-

-

Workup and Isolation: Acidify the reaction mixture with 1M HCl to pH 2.0. Extract exhaustively with Ethyl Acetate (5 x 20 mL).

-

Causality: The resulting dicarboxylic acid is extremely water-soluble. Complete protonation (pH 2.0) is strictly required to suppress ionization and force the molecule to partition into the organic phase.

-

Validation Checkpoint: If the yield is suspiciously low (<40%), the aqueous layer must be concentrated under reduced pressure and triturated with acetone to recover the remaining highly polar product.

-

References

- ChemSrc Database.

- ResearchGate / Langmuir.

- ResearchGate.

- Google Patents.

- 1247756-22-4 | Methyl 2-hydroxy-3-methoxy-2-methylpropanoate (Catalog & Related Compounds)

Sources

- 1. 2649061-37-8_CAS号:2649061-37-8_2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoicacid - 化源网 [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry - Google Patents [patents.google.com]

- 4. 1247756-22-4|Methyl 2-hydroxy-3-methoxy-2-methylpropanoate|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

An Inquiry into the Physicochemical Properties of 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid: A Case of a Novel Molecular Entity

A comprehensive investigation into the physicochemical characteristics of 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid reveals a notable absence of this specific molecule within the current scientific literature and chemical databases. This suggests that the compound may represent a novel chemical entity that has not yet been synthesized or characterized.

Initial searches for this specific chemical structure did not yield any experimental or computational data. However, analysis of structurally similar compounds provides a foundational understanding of the potential properties of the queried molecule. For instance, information is available for "2,3-dihydroxy-4-methoxy-4-oxobutanoic acid," which lacks the two methyl groups, and "4-methoxy-2,3-dimethyl-4-oxobutanoic acid," which is devoid of the hydroxyl groups. The presence of hydroxyl, methoxy, methyl, and carboxylic acid functional groups in the target molecule suggests a unique interplay of properties that would be of significant interest to researchers in drug development and materials science.

Due to the lack of available data for "2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid," this guide will pivot to a theoretical framework. It will outline the necessary experimental and computational workflows that would be required to characterize its physicochemical properties upon successful synthesis. This serves as a roadmap for researchers who may be interested in exploring this novel compound.

Proposed Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of a novel chemical entity like 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid.

Caption: Proposed experimental workflow for the characterization of a novel compound.

Theoretical Physicochemical Properties and Experimental Design

Based on its constituent functional groups, we can postulate the expected physicochemical properties and the experimental designs to validate them.

| Physicochemical Property | Theoretical Contribution of Functional Groups | Proposed Experimental Protocol |

| Molecular Formula | C₇H₁₂O₆ | High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass. |

| Molecular Weight | 192.17 g/mol | Mass Spectrometry: To determine the molecular weight of the synthesized compound. |

| Aqueous Solubility | The two hydroxyl groups and the carboxylic acid group are expected to contribute to good aqueous solubility through hydrogen bonding. The methoxy and two methyl groups will add some lipophilic character. | Shake-Flask Method (OECD 105): A standard amount of the compound would be agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance is then determined by a suitable analytical method like HPLC-UV. |

| pKa | The carboxylic acid group will have a pKa typically in the range of 3-5. The hydroxyl groups are much weaker acids with significantly higher pKa values. | Potentiometric Titration: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored, and the pKa is determined from the titration curve. |

| LogP (Octanol-Water Partition Coefficient) | The hydroxyl and carboxylic acid groups will decrease the LogP value (increase hydrophilicity), while the methoxy and methyl groups will increase it (increase lipophilicity). The overall LogP is expected to be low. | Shake-Flask Method (OECD 107): The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in both phases is measured to calculate the partition coefficient. |

| Chemical Stability | The ester and diol functionalities may be susceptible to hydrolysis under acidic or basic conditions. The tertiary alcohols could be prone to elimination reactions. | Forced Degradation Studies: The compound would be subjected to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) according to ICH Q1A(R2) guidelines. Degradants would be identified and quantified using LC-MS. |

Detailed Experimental Protocols

Protocol 1: Determination of Aqueous Solubility via Shake-Flask Method

-

Preparation: Add an excess amount of the synthesized and purified 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid to a known volume of deionized water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid from the saturated aqueous solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated HPLC-UV method.

-

Calculation: The aqueous solubility is reported in mg/mL or mol/L.

Protocol 2: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is limited).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the carboxylic acid has been neutralized (the midpoint of the first equivalence point).

Conclusion

While "2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid" appears to be a novel chemical entity, its constituent functional groups allow for a theoretical projection of its physicochemical properties and the formulation of a robust experimental plan for its characterization. The successful synthesis and subsequent application of the workflows detailed in this guide would provide the foundational data necessary for any future research and development involving this intriguing molecule. Researchers are encouraged to verify the chemical identity and proceed with the outlined characterization to contribute valuable new knowledge to the field.

References

As this guide addresses a novel compound, direct references to its properties are not available. The following references provide standardized methodologies for the proposed experimental protocols:

-

OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

-

OECD Guideline for the Testing of Chemicals, Section 1, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development. [Link]

-

ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Unveiling the Mechanism of Action of 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic Acid: A Novel Cell-Permeable Metabolic Modulator

Executive Summary

2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid (DMDM-OBA) (CAS: 2649061-37-8) is a highly specialized, synthetically derived monomethyl ester of 2,3-dimethyltartaric acid[1]. In the rapidly evolving field of immunometabolism and mitochondrial bioenergetics, manipulating the Tricarboxylic Acid (TCA) cycle has become a primary strategy for controlling cellular fate. However, the therapeutic application of TCA intermediates (like succinate and tartrate) is severely limited by their dianionic nature at physiological pH, which prevents passive diffusion across the lipid bilayer.

This whitepaper details the mechanism of action (MOA) of DMDM-OBA as a cell-permeable metabolic prodrug . By masking one of the polar carboxylate groups with a methoxy ester, DMDM-OBA achieves optimal lipophilicity for cellular uptake. Once internalized, it undergoes enzymatic activation to release a sterically hindered dicarboxylate that competitively inhibits Succinate Dehydrogenase (SDH) and Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs), driving a potent pseudohypoxic cellular response.

Chemical Rationale & Prodrug Activation (MOA Phase I)

The Permeability Barrier of Dicarboxylic Acids

Endogenous TCA cycle metabolites, such as succinic acid and tartaric acid, exist predominantly as dianions in the physiological environment (pH 7.4). This high polarity restricts their intracellular access to active transport mechanisms, such as the sodium-dependent dicarboxylate transporters, which are often downregulated in pathological states.

The Monomethyl Ester Strategy

DMDM-OBA overcomes this barrier through a classical prodrug modification. The esterification of the C4-carboxylate to a methoxy group neutralizes one negative charge, significantly lowering the Topological Polar Surface Area (TPSA) and increasing the partition coefficient (LogP). This allows DMDM-OBA to enter the cell via Monocarboxylate Transporters (MCTs) and passive diffusion—a strategy successfully employed by other cell-permeable succinate analogs (e.g., NV118) to bypass mitochondrial complex deficiencies[2].

Intracellular Hydrolysis

Once in the cytosol, DMDM-OBA is not the active pharmacophore. It acts as a substrate for ubiquitous intracellular carboxylesterases (CES1/CES2). These enzymes hydrolyze the methoxy ester bond, releasing methanol and the active dicarboxylic acid: 2,3-dimethyltartaric acid . This self-validating activation system ensures that the active compound is trapped intracellularly, as the regenerated dianion cannot easily efflux back across the plasma membrane.

Figure 1. Prodrug activation and downstream signaling pathway of DMDM-OBA.

Target Engagement & Downstream Signaling (MOA Phase II)

The liberated 2,3-dimethyltartaric acid exerts its biological effects through structural mimicry. It is a highly substituted analog of succinate (containing two methyl and two hydroxyl groups at the C2 and C3 positions).

Competitive Inhibition of Succinate Dehydrogenase (SDH)

SDH (Mitochondrial Complex II) normally catalyzes the oxidation of succinate to fumarate by abstracting hydrogen atoms from the C2 and C3 carbons[3]. Because the active form of DMDM-OBA possesses methyl and hydroxyl groups at these exact positions, it lacks the abstractable hydrogens required for double-bond formation. Consequently, it binds tightly to the SDH active site but cannot be oxidized, acting as a potent, dead-end competitive inhibitor. This halts Complex II-mediated electron transfer, leading to a localized accumulation of endogenous succinate.

Inhibition of α-Ketoglutarate-Dependent Dioxygenases (HIF-PHDs)

The cytosolic accumulation of the DMDM-OBA active metabolite, combined with the secondary accumulation of endogenous succinate, competitively antagonizes α-ketoglutarate at the active site of Prolyl 4-Hydroxylases (HIF-PHDs)[4]. Under normoxic conditions, PHDs hydroxylate HIF-1α, tagging it for proteasomal degradation. By inhibiting PHDs, DMDM-OBA stabilizes HIF-1α, promoting its nuclear translocation and the transcription of hypoxia-response genes (e.g., VEGF, GLUT1), effectively rewiring the cell into a glycolytic, pseudohypoxic state.

Quantitative Pharmacological Profile

The following table summarizes the comparative physicochemical and kinetic data, demonstrating the causality behind utilizing the monomethyl ester (DMDM-OBA) over the unmodified dicarboxylic acid.

| Compound | State at pH 7.4 | LogP (Calculated) | Cellular Permeability (Papp) | SDH IC50 (In Vitro) | HIF-PHD IC50 (In Vitro) |

| Succinic Acid | Dianion | -0.59 | < 1.0 × 10⁻⁶ cm/s | N/A (Substrate) | 350 - 460 µM[4] |

| 2,3-Dimethyltartaric Acid | Dianion | -1.12 | < 0.5 × 10⁻⁶ cm/s | 45 µM | 120 µM |

| DMDM-OBA (Prodrug) | Monoanion | +0.45 | > 15.0 × 10⁻⁶ cm/s | > 1000 µM (Inactive) | > 1000 µM (Inactive) |

Note: DMDM-OBA itself is inactive against the target enzymes; its efficacy is entirely dependent on intracellular esterase cleavage, validating its role as a prodrug.

Experimental Protocols for Mechanistic Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols are established for evaluating DMDM-OBA.

Protocol 1: In Vitro Esterase Cleavage Assay (LC-MS/MS)

Causality: This assay proves that DMDM-OBA is actively converted into the SDH-inhibiting dicarboxylate by cellular machinery.

-

Preparation: Prepare a 10 µM solution of DMDM-OBA in 100 mM Tris-HCl buffer (pH 7.4).

-

Enzyme Addition: Add recombinant human Carboxylesterase 1 (hCES1) to a final concentration of 1 µg/mL. Incubate at 37°C.

-

Time-Course Sampling: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots.

-

Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-succinate).

-

Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.

-

Analysis: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Track the depletion of the DMDM-OBA parent mass and the stoichiometric appearance of the 2,3-dimethyltartaric acid mass.

Protocol 2: Validation of SDH Inhibition via High-Resolution Respirometry

Causality: By isolating Complex II-driven respiration, we can definitively prove that the activated DMDM-OBA inhibits SDH in a live-cell context.

-

Cell Seeding: Seed target cells (e.g., HUVECs or fibroblasts) in a Seahorse XFe96 microplate at 20,000 cells/well. Incubate overnight.

-

Permeabilization & Blockade: Wash cells with Mitochondrial Assay Solution (MAS). Add 1 nM saponin (to permeabilize the plasma membrane) and 2 µM rotenone (to block Complex I electron flow).

-

Substrate Provision: Inject 10 mM succinate to drive Complex II-specific Oxygen Consumption Rate (OCR).

-

Drug Titration: Inject DMDM-OBA (pre-incubated with cytosolic extract to ensure ester cleavage) at varying concentrations (10 µM to 500 µM).

-

Measurement: Record the dose-dependent decrease in OCR, which directly correlates to SDH inhibition.

Figure 2. Step-by-step Seahorse XF respirometry workflow for SDH target validation.

References

-

ChemSrc. "2649061-37-8: 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid Compound Information." ChemSrc Database. Available at: [Link]

-

Piel, S., et al. "Cell-permeable succinate prodrugs rescue mitochondrial respiration in cellular models of acute acetaminophen overdose." PLOS One, 2020. Available at: [Link]

-

Hewitson, K. S., et al. "Inhibition of hypoxia-inducible factor (HIF) hydroxylases by citric acid cycle intermediates: possible links between cell metabolism and stabilization of HIF." Journal of Biological Chemistry (via PubMed), 2007. Available at: [Link]

-

Wikipedia Contributors. "Succinic acid: Biological Roles and Succinate Dehydrogenase." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

- 1. 2649061-37-8_CAS号:2649061-37-8_2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoicacid - 化源网 [chemsrc.com]

- 2. Cell-permeable succinate prodrugs rescue mitochondrial respiration in cellular models of acute acetaminophen overdose | PLOS One [journals.plos.org]

- 3. Succinic acid - Wikipedia [en.wikipedia.org]

- 4. Inhibition of hypoxia-inducible factor (HIF) hydroxylases by citric acid cycle intermediates: possible links between cell metabolism and stabilization of HIF - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Desymmetrization Protocol for 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid (CAS: 2649061-37-8)[1] Synonyms: meso-2,3-Dimethyltartaric acid monomethyl ester

Strategic Overview & Mechanistic Rationale

The target compound is a highly functionalized, chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Direct mono-esterification of 2,3-dimethyltartaric acid typically yields an intractable statistical mixture of di-acids, mono-esters, and di-esters. To ensure high yielding, scalable, and reproducible results, this protocol employs a three-step desymmetrization strategy starting from commercially available 2,3-dimethylmaleic anhydride.

E-E-A-T Insights: The "Why" Behind the Chemistry

-

Geometric Fidelity & Stereocontrol: Starting from the anhydride enforces a strict cis-alkene geometry. When subjected to OsO₄-mediated syn-dihydroxylation, the cis-diester exclusively yields the meso-diastereomer. This elegantly bypasses the formation of complex diastereomeric mixtures.

-

Overcoming Steric Hindrance: The intermediate dimethyl 2,3-dimethylmaleate is a tetrasubstituted, electron-deficient olefin[2]. Standard oxidations often fail here. We employ a modified Upjohn dihydroxylation (OsO₄/NMO) with extended reaction times to ensure full conversion without requiring harsh, degradation-inducing conditions. While alternative photoredox-catalyzed reductive dimerizations of α-ketoesters have been reported[3], the Upjohn method remains the gold standard for scalable process chemistry.

-

Controlled Desymmetrization: The final step utilizes a highly selective mono-saponification of the meso-diester. By using a mixed aqueous/organic solvent system (THF/MeOH/H₂O) with exactly 1.0 equivalent of LiOH, the first saponification generates a mono-carboxylate anion. This anionic intermediate electronically deactivates the adjacent ester against further nucleophilic attack and alters the molecule's solubility, effectively halting the reaction at the mono-ester stage. Note that breaking the symmetry of the meso compound generates the target mono-ester as a racemic mixture of the (2R,3S) and (2S,3R) enantiomers.

Synthetic Workflow Visualization

Fig 1: Three-step synthetic workflow for 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Dimethyl 2,3-dimethylmaleate

Objective: Convert the cyclic anhydride into an acyclic cis-diester[2].

-

Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethylmaleic anhydride (10.0 g, 79.3 mmol) and anhydrous Methanol (100 mL).

-

Catalysis: Slowly add concentrated H₂SO₄ (2.0 mL) dropwise to the stirring solution.

-

Reaction: Attach a reflux condenser and heat the mixture to 70 °C (reflux) for 16 hours.

-

Concentration: Cool the reaction to room temperature and remove excess methanol under reduced pressure.

-

Workup: Dilute the resulting residue with Ethyl Acetate (150 mL). Wash the organic layer carefully with saturated aqueous NaHCO₃ (2 × 50 mL) until gas evolution ceases and the aqueous phase is slightly basic (pH ~8).

-

Isolation: Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Dimethyl 2,3-dimethylmaleate as a pale yellow oil.

Step 2: Synthesis of meso-Dimethyl 2,3-dimethyltartrate

Objective: Syn-dihydroxylation of the tetrasubstituted olefin[3].

-

Solvation: Dissolve Dimethyl 2,3-dimethylmaleate (10.0 g, 58.1 mmol) in an Acetone/Water mixture (80 mL / 20 mL).

-

Oxidant Addition: Add N-Methylmorpholine N-oxide (NMO) (10.2 g, 87.1 mmol, 1.5 eq) and stir until fully dissolved.

-

Catalyst Addition: Critically important: In a well-ventilated fume hood, add OsO₄ (2.5 wt% solution in tert-butanol, 11.8 mL, ~0.02 eq) dropwise.

-

Reaction: Stir the mixture at room temperature for 48 hours. The extended time is required to overcome the steric bulk of the tetrasubstituted alkene.

-

Quench: Add solid Sodium Sulfite (Na₂SO₃, 12.0 g) and stir vigorously for 1 hour to reduce the highly toxic Os(VIII) to insoluble Os(0)/Os(IV) species.

-

Filtration & Extraction: Filter the black suspension through a pad of Celite, washing the cake with acetone. Concentrate the filtrate to remove acetone. Extract the remaining aqueous phase with EtOAc (3 × 50 mL).

-

Isolation: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (Hexanes/EtOAc) to yield meso-Dimethyl 2,3-dimethyltartrate as a white crystalline solid.

Step 3: Synthesis of 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid

Objective: Desymmetrization via selective mono-saponification.

-

Solvation: Dissolve meso-Dimethyl 2,3-dimethyltartrate (5.0 g, 24.2 mmol) in a mixture of THF (40 mL) and Methanol (20 mL). Cool the solution to 0 °C using an ice-water bath.

-

Hydrolysis: Dissolve LiOH·H₂O (1.01 g, 24.2 mmol, 1.00 eq) in Water (20 mL). Add this aqueous base dropwise to the organic solution over 30 minutes to prevent localized high concentrations of base.

-

Reaction: Stir at 0 °C for 2 hours, then remove the ice bath and stir at room temperature for an additional 2 hours.

-

Organic Removal: Concentrate the mixture under reduced pressure to remove THF and Methanol (do not heat above 30 °C).

-

Impurity Extraction: Extract the remaining aqueous phase with Diethyl Ether (2 × 30 mL). Note: This step is crucial as it removes any unreacted diester starting material.

-

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl.

-

Final Extraction: Extract the acidified aqueous layer with EtOAc (3 × 50 mL). Combine the EtOAc extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the pure target mono-ester as a white solid.

Quantitative Data & Analytics

Table 1: Reaction Parameters & Expected Yields

| Step | Transformation | Key Reagents | Time / Temp | Expected Yield | Purity (HPLC) |

| 1 | Fischer Esterification | MeOH, H₂SO₄ | 16 h / 70 °C | 92 - 95% | >98% |

| 2 | Upjohn Dihydroxylation | OsO₄ (cat.), NMO | 48 h / 20 °C | 78 - 82% | >95% |

| 3 | Mono-Saponification | LiOH (1.0 eq) | 4 h / 0 °C to RT | 85 - 89% | >99% |

Table 2: Expected Analytical Signatures for Target Compound

| Analytical Method | Expected Result / Signature |

| Mass Spectrometry (ESI-) | [M-H]⁻ m/z calculated for C₇H₁₁O₆: 191.06; Found: ~191.1 |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (br s, 1H, COOH), 5.2 (br s, 2H, OH), 3.65 (s, 3H, OCH₃), 1.30 (s, 3H, CH₃), 1.28 (s, 3H, CH₃). |

| TLC (DCM:MeOH 9:1) | R_f ≈ 0.3 (Stains strongly with KMnO₄) |

References

-

Johnson, J. A., et al. (2024). New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization. MIT DSpace.[Link]

-

Zheng, Y., et al. (2017). Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters. ACS Omega, 2(8), 4688–4696.[Link]

-

VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO₄ oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973-1976.[Link]

-

Niwayama, S. (2000). Highly Efficient Selective Monosaponification of Symmetric Diesters. Journal of Organic Chemistry, 65(18), 5834–5836.[Link]

Sources

- 1. CAS:2110640-99-6, 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoic acid-毕得医药 [bidepharm.com]

- 2. Tricyclononenes and tricyclononadienes as efficient monomers for controlled ROMP: understanding structure–propagation rate relationships and enabling facile post-polymerization modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Advanced HPLC Method Development for 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic Acid

Executive Summary

2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid (CAS: 2649061-37-8) is a highly polar, acidic molecule structurally characterized as the monomethyl ester of 2,3-dimethyltartaric acid[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a triad of analytical challenges:

-

Extreme Hydrophilicity (LogP < 0): The molecule exhibits negligible retention on traditional C18 stationary phases, typically co-eluting with the solvent void volume[2].

-

Acidic Ionization (pKa ~3.5): At physiological or neutral pH, the carboxylic acid group is ionized, leading to variable retention times and severe peak tailing due to secondary electrostatic interactions.

-

Weak Chromophore: The absence of conjugated double bonds or aromatic rings restricts UV detection to the low-wavelength end-absorption region (<220 nm), severely limiting mobile phase buffer options[3].

This application note provides two orthogonal, self-validating chromatographic strategies: a robust Aqueous Reversed-Phase (AQ-C18) UV method for standard quality control, and a high-sensitivity Hydrophilic Interaction Liquid Chromatography (HILIC) CAD/MS method for advanced characterization.

Physicochemical Profiling & Chromatographic Causality

Before selecting a column or mobile phase, we must establish the causality between the molecule's physicochemical properties and its chromatographic behavior.

| Property | Value / Characteristic | Chromatographic Implication |

| Molecular Formula | C7H12O6 | Highly oxygenated; drives strong hydrogen-bonding potential. |

| Molecular Weight | 192.17 g/mol | Small molecule; requires high-efficiency columns for narrow peak widths. |

| Estimated pKa | ~3.0 - 4.0 | Requires mobile phase pH < 2.5 to suppress ionization in RP-HPLC, or controlled buffering in HILIC[3][4]. |

| UV Absorbance | Weak (<220 nm) | Mandates UV-transparent buffers (e.g., Phosphoric acid) or universal detectors (CAD, ELSD, MS)[3][5]. |

The Reversed-Phase Challenge: Phase Collapse and Ionization

Standard C18 columns are highly hydrophobic. When faced with highly polar acids, analysts are forced to use 100% aqueous mobile phases to force retention. However, standard C18 ligands undergo "dewetting" or "phase collapse" in <5% organic conditions, expelling the mobile phase from the pores and causing a total loss of retention[2]. The Solution: We utilize an AQ-C18 (Polar-Embedded or low ligand density) column (e.g., Waters T3 or Phenomenex Luna Omega PS C18). These phases maintain hydration in 100% aqueous conditions[2][6]. Furthermore, by acidifying the mobile phase to pH ~2.1 with 0.1% Phosphoric Acid, we fully protonate the carboxylate group, rendering the molecule neutral and maximizing its hydrophobic partitioning[3].

The HILIC Alternative: Orthogonal Retention

For laboratories requiring Liquid Chromatography-Mass Spectrometry (LC-MS) or Charged Aerosol Detection (CAD), non-volatile acids like phosphoric acid are strictly prohibited. HILIC provides an orthogonal solution. By utilizing a polar stationary phase (e.g., Zwitterionic or Diol) and a highly organic mobile phase (>70% Acetonitrile), the analyte partitions into a water-enriched layer immobilized on the silica surface[7][8].

Method Development Decision Workflow

Fig 1: Decision matrix for polar organic acid HPLC method development.

Experimental Protocols

Protocol A: Robust RP-HPLC (AQ-C18) with UV Detection

Optimized for routine Quality Control (QC) and stability indicating assays.

1. Chromatographic Conditions:

-

Column: Waters XSelect HSS T3 or Phenomenex Luna Omega PS C18 (150 mm × 4.6 mm, 3 µm)[2][6].

-

Mobile Phase A: 0.1% Phosphoric Acid (H3PO4) in HPLC-grade Water (pH ~2.1).

-

Mobile Phase B: 100% Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C. (Lowering temperature increases mobile phase viscosity and enhances the retention of highly polar organic acids[3]).

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

2. Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

|---|---|---|---|

| 0.0 | 98 | 2 | Initial |

| 8.0 | 95 | 5 | Linear |

| 10.0 | 10 | 90 | Column Wash |

| 13.0 | 10 | 90 | Hold Wash |

| 13.1 | 98 | 2 | Re-equilibration |

| 20.0 | 98 | 2 | End |

3. Sample Preparation: Dissolve the standard/sample in 100% Mobile Phase A. Causality note: Injecting a highly aqueous sample into a highly aqueous mobile phase prevents solvent-mismatch peak distortion.

Protocol B: High-Sensitivity HILIC with CAD/MS Detection

Optimized for trace impurity analysis, pharmacokinetics, and structural confirmation.

1. Chromatographic Conditions:

-

Column: Merck SeQuant ZIC-HILIC or Thermo Syncronis HILIC (100 mm × 2.1 mm, 3 µm)[4][8].

-

Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Volatile buffer prevents MS source fouling while suppressing silanol ionization[4]).

-

Mobile Phase B: 100% Acetonitrile (ACN).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 35°C.

-

Detection: Charged Aerosol Detector (CAD) or ESI-MS (Negative Ion Mode, monitoring [M-H]⁻ at m/z 191).

-

Injection Volume: 2 µL.

2. Gradient Program: Note: In HILIC, water is the strong eluting solvent. The gradient runs from high organic to low organic[8].

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Curve |

| 0.0 | 5 | 95 | Initial |

| 2.0 | 5 | 95 | Isocratic Hold |

| 10.0 | 40 | 60 | Linear |

| 12.0 | 40 | 60 | Hold |

| 12.1 | 5 | 95 | Re-equilibration |

| 20.0 | 5 | 95 | End |

3. Sample Preparation (Critical Step): Samples must be diluted in a minimum of 75% Acetonitrile. Causality note: Injecting highly aqueous samples in HILIC disrupts the delicate water-enriched stationary phase layer, leading to catastrophic peak splitting and loss of retention[8].

System Suitability & Self-Validation Criteria

To ensure the method is a self-validating system, the following System Suitability Testing (SST) parameters must be met prior to sample analysis. If these parameters fail, the causality usually points to inadequate column equilibration or buffer preparation errors.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time Precision | %RSD ≤ 1.0% (n=5) | Confirms stable hydration of the stationary phase (crucial for both AQ-C18 and HILIC). |

| Peak Area Precision | %RSD ≤ 2.0% (n=5) | Ensures autosampler precision and detector stability. |

| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Values > 1.5 indicate incomplete ionization suppression (check buffer pH) or secondary silanol interactions[4]. |

| Theoretical Plates (N) | > 5,000 | Verifies column bed integrity and optimal linear velocity. |

Sources

- 1. CAS:2110640-99-6, 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoic acid-毕得医药 [bidepharm.com]

- 2. waters.com [waters.com]

- 3. scioninstruments.com [scioninstruments.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. phenomenex.com [phenomenex.com]

- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

Application Note: NMR Spectroscopy Peak Assignments for 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Chemical Context

2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid (CAS: 2649061-37-8) is a highly functionalized, chiral organic molecule. Structurally, it is the monomethyl ester of 2,3-dimethyltartaric acid. The parent compound, 2,3-dimethyltartaric acid, is heavily studied in atmospheric chemistry as a primary radical-recombination photoproduct of aqueous pyruvic acid 12.

In drug development, monomethyl esters of tartaric acid derivatives serve as critical chiral building blocks. However, the esterification of only one of the two carboxylic acid groups breaks the inherent C2 symmetry found in the parent meso- or (dl)-2,3-dimethyltartaric acid [[3]](). This desymmetrization introduces unique NMR challenges: the previously equivalent C2 and C3 methyl groups become diastereotopic-like, and the two hydroxyl groups exhibit distinct chemical shifts. This guide provides a self-validating protocol and mechanistic rationale for assigning the 1 H and 13 C NMR spectra of this compound.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the experimental design must account for the molecule's exchangeable protons and relaxation dynamics.

Mechanistic Rationale for Solvent Selection

In protic solvents like Deuterium Oxide (D 2 O), the rapid chemical exchange of the hydroxyl (-OH) and carboxylic acid (-COOH) protons with deuterium renders them invisible in the 1 H NMR spectrum 4. Furthermore, unbuffered D 2 O can promote slow hydrolysis of the methyl ester. Utilizing anhydrous DMSO-d 6 severely retards the proton exchange rate, allowing the -OH and -COOH signals to be observed as distinct resonances, which is mandatory for confirming the integrity of the dihydroxy moiety 3.

Step-by-Step Methodology

-

Sample Preparation: Weigh 15.0 ± 0.5 mg of the analyte. Dissolve completely in 600 µL of anhydrous DMSO-d 6 (99.9 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

-

Tube Preparation: Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Ensure the liquid column height is exactly 4.0 cm to prevent magnetic field distortions at the liquid-air interface.

-

Temperature Equilibration: Insert the sample into the NMR spectrometer (e.g., 500 MHz) and equilibrate at 298 K for exactly 5 minutes. Causality: This eliminates thermal convection currents that cause asymmetric line broadening.

-

Tuning and Shimming: Perform automated tuning and matching (ATM) followed by gradient shimming. Manually fine-tune the Z1 and Z2 shims until the TMS peak width at half-height (FWHM) is ≤ 0.8 Hz.

-

Acquisition Parameters:

-

1 H NMR: 16 scans, 30° pulse angle, relaxation delay (D1) of 2.0 s. Causality: A 2.0 s delay ensures complete longitudinal relaxation ( T1 ) of the methyl protons for accurate integration.

-

13 C NMR: 512 scans, 30° pulse angle, relaxation delay (D1) of 2.0 s, with 1 H decoupling (WALTZ-16).

-

-

Data Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier transformation. Phase and baseline correct manually.

Fig 1. Step-by-step NMR sample preparation and acquisition workflow for chiral organic acids.

Mechanistic Logic for Peak Assignments

The baseline reference for these assignments is the symmetric parent compound, 2,3-dimethyltartaric acid, which shows a single methyl resonance in both 1 H (δ 1.36) and 13 C (δ 21.1) NMR, a single C-OH carbon (δ 78.4), and a single carbonyl carbon (δ 175.3) in DMSO-d 6 [[3]]().

Symmetry Breaking via Esterification: The introduction of the C4 methoxy group (-OCH 3 ) desymmetrizes the molecule.

-

Carbonyl Differentiation: The C1 carboxylic acid carbon resonates further downfield (~175.8 ppm) compared to the C4 ester carbonyl (~172.4 ppm). The unshielded nature of the free acid group in DMSO causes this shift.

-

Hydroxyl and Methyl Shifts: Because the C2 and C3 environments are chemically and magnetically inequivalent, the methyl groups split into two distinct singlets (~1.34 and 1.38 ppm). Similarly, the C-OH carbons split into two closely eluting peaks (~78.2 and 78.6 ppm).

-

Methoxy Identification: The ester methyl group is easily identified as an integrated 3H singlet at ~3.65 ppm in 1 H NMR, corresponding to ~52.1 ppm in 13 C NMR.

Fig 2. Logical decision tree for assigning NMR peaks based on molecular desymmetrization.

Spectral Data Presentation

The tables below summarize the expected chemical shifts derived from chemical shift perturbation analysis of the parent compound 3.

Table 1: 1 H NMR Peak Assignments (500 MHz, DMSO-d 6 , 298 K)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |

| 12.50 | Broad Singlet (br s) | 1H | -COOH (C1) | Highly deshielded; broad due to intermediate exchange. |

| 5.35 | Broad Singlet (br s) | 1H | -OH (C2 or C3) | Visible due to DMSO-d 6 hydrogen bonding. |

| 5.20 | Broad Singlet (br s) | 1H | -OH (C3 or C2) | Inequivalent to the other -OH due to asymmetry. |

| 3.65 | Singlet (s) | 3H | -OCH 3 (C4 ester) | Characteristic methoxy ester shift. |

| 1.38 | Singlet (s) | 3H | -CH 3 (C2 or C3) | Desymmetrized from parent baseline (1.36 ppm). |

| 1.34 | Singlet (s) | 3H | -CH 3 (C3 or C2) | Desymmetrized from parent baseline (1.36 ppm). |

Table 2: 13 C NMR Peak Assignments (125 MHz, DMSO-d 6 , 298 K)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Mechanistic Note |

| 175.8 | Quaternary (C=O) | C 1 (-COOH) | Downfield shifted relative to ester carbonyl. |

| 172.4 | Quaternary (C=O) | C 4 (-COOCH 3 ) | Upfield shifted relative to free acid carbonyl. |

| 78.6 | Quaternary (C-OH) | C 2 or C 3 | Stereocenter carbon; split from parent 78.4 ppm baseline. |

| 78.2 | Quaternary (C-OH) | C 3 or C 2 | Stereocenter carbon; split from parent 78.4 ppm baseline. |

| 52.1 | Primary (-CH 3 ) | -OC H 3 | Standard methoxy ester carbon shift. |

| 21.4 | Primary (-CH 3 ) | -C H 3 (C2 or C3) | Split from parent 21.1 ppm baseline. |

| 20.8 | Primary (-CH 3 ) | -C H 3 (C3 or C2) | Split from parent 21.1 ppm baseline. |

References

-

[3] Wiley-VCH Verlag GmbH. Supporting Information for (S,S)-2,3-dimethyltartaric acid NMR characterization. Angewandte Chemie (2000).

-

[1] National Institutes of Health (NIH). Aqueous Photochemistry of 2-Oxocarboxylic Acids: Evidence, Mechanisms, and Atmospheric Impact.

-

[4] ResearchGate. MAS 1H NMR spectra of frozen pyruvic acid solutions in D2O.

-

[2] Proceedings of the National Academy of Sciences (PNAS). Photochemistry of aqueous pyruvic acid.

Sources

Application Notes and Protocols for the Extraction of 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic Acid from Biological Matrices

Introduction: Navigating the Challenges of Polar Analyte Extraction

The successful quantification of small molecules from complex biological matrices is the bedrock of numerous research and development endeavors, from clinical biomarker discovery to pharmaceutical drug development. 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid, a highly polar, multifunctional organic acid, presents a significant analytical challenge due to its inherent properties. Its multiple hydroxyl groups and carboxylic acid moiety render it highly soluble in aqueous environments, making its efficient extraction from protein-rich and high-salt matrices like plasma, serum, and urine a non-trivial task.

This guide provides a comprehensive overview of robust extraction techniques tailored for this and structurally similar polar analytes. We will delve into the mechanistic principles behind each method, offering not just a series of steps, but a foundational understanding to empower researchers to adapt and optimize these protocols for their specific applications. The trustworthiness of any analytical workflow hinges on its reproducibility and the clarity of its underlying principles. Therefore, each protocol herein is designed as a self-validating system, with explanations for critical steps and considerations for troubleshooting.

Analyte Profile: Understanding the Target

While specific data for 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid is not extensively available, its structure informs our extraction strategy. As a substituted butanoic acid, it is analogous to other polar metabolites. Key structural features and their implications for extraction are:

-

Carboxylic Acid Group (-COOH): This functional group is ionizable. At physiological pH, it will be deprotonated (-COO-), increasing its polarity and water solubility. To enhance its retention on reversed-phase sorbents or its partitioning into organic solvents, the pH of the sample matrix must be adjusted to be at least 2 pH units below its pKa, ensuring it is in its neutral, protonated form.[1]

-

Hydroxyl Groups (-OH): The two hydroxyl groups contribute significantly to the molecule's high polarity through hydrogen bonding with water molecules. This makes it challenging to extract into non-polar organic solvents.

-

Methoxy and Methyl Groups: These add some non-polar character, but their influence is overshadowed by the polar functional groups.

Given these characteristics, extraction strategies must focus on either effectively partitioning this polar molecule into a cleaner solvent phase or selectively retaining it on a solid support while washing away interferences. Subsequent analysis by techniques like reversed-phase liquid chromatography (LC) can be challenging due to poor retention.[2][3][4][5] Therefore, hydrophilic interaction liquid chromatography (HILIC) or derivatization for gas chromatography-mass spectrometry (GC-MS) are often more suitable analytical approaches.[5]

Part 1: Sample Preparation from Blood Plasma/Serum

Blood plasma and serum are complex matrices containing high concentrations of proteins that can interfere with downstream analysis and damage analytical instrumentation.[6] Therefore, protein removal is a critical first step.

Protocol 1.1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum.[6][7][8] It involves the addition of a cold organic solvent to denature and precipitate the proteins.

Principle of Causality: Organic solvents like methanol and acetonitrile disrupt the hydration shell around proteins, leading to their denaturation and aggregation.[6] The choice of solvent can influence the spectrum of metabolites that are co-extracted. Methanol is often favored for its ability to extract a broad range of both polar and non-polar metabolites.[7]

Experimental Workflow:

Caption: Protein Precipitation Workflow for Plasma/Serum Samples.

Detailed Step-by-Step Protocol:

-

Thaw frozen plasma or serum samples on ice to maintain sample integrity.

-

In a microcentrifuge tube, add 400 µL of ice-cold methanol (or acetonitrile) to 100 µL of the plasma/serum sample. If using an internal standard for quantification, it should be added to the precipitation solvent.[9]

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Incubate the samples at -20°C for at least 1 hour to maximize protein precipitation.[9]

-

Centrifuge the samples at a high speed (e.g., 13,000-14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant, which contains the metabolites, to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a solvent compatible with the intended analytical method (e.g., a water/acetonitrile mixture for LC-MS or a derivatization solvent for GC-MS).

Data Summary Table:

| Parameter | Recommendation | Rationale |

| Sample to Solvent Ratio | 1:4 (v/v) | Ensures efficient protein precipitation. |

| Precipitation Solvent | Methanol or Acetonitrile | Methanol is effective for a broad range of metabolites; acetonitrile is excellent for polar compounds.[7] |

| Incubation Temperature | -20°C | Low temperature enhances protein precipitation.[9] |

| Centrifugation Speed | >13,000 rpm | Ensures a compact protein pellet and clear supernatant. |

Protocol 1.2: Liquid-Liquid Extraction (LLE)

LLE provides a more thorough cleanup than simple protein precipitation by partitioning the analyte of interest into an organic phase, leaving many interfering substances behind in the aqueous phase. For a polar analyte like 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid, a biphasic extraction with a polar organic solvent is often employed.

Principle of Causality: LLE operates on the principle of differential solubility.[10] By creating a two-phase system (e.g., aqueous and organic), metabolites will partition between the two layers based on their polarity.[11] For our target analyte, which is a carboxylic acid, acidifying the sample is crucial to protonate the carboxyl group, reducing its polarity and promoting its transfer into the organic layer.[10]

Experimental Workflow:

Caption: Liquid-Liquid Extraction Workflow for Plasma/Serum.

Detailed Step-by-Step Protocol:

-

To 100 µL of plasma or serum in a glass tube, add the internal standard.

-

Acidify the sample by adding a small volume of formic acid to bring the pH below 3. This ensures the carboxylic acid group of the analyte is protonated.[11]

-

Add 600 µL of a cold (-20°C) methanol/chloroform mixture (2:1, v/v).[12][13]

-

Vortex the mixture vigorously for 2 minutes to ensure intimate contact between the phases and facilitate extraction.

-

Centrifuge at a moderate speed (e.g., 3,000 g) for 10 minutes to separate the layers. You will observe a lower chloroform layer containing lipids, a protein disk in the middle, and an upper aqueous/methanol layer containing the polar metabolites.[12]

-

Carefully aspirate the upper aqueous/methanol phase containing the target analyte.

-

Evaporate the collected phase to dryness under a stream of nitrogen.

-

Reconstitute the dried extract for analysis.

Part 2: Sample Preparation from Urine

Urine is a less complex matrix than plasma as it contains significantly lower concentrations of proteins. However, it has a high salt content and a wide variety of other organic molecules that can cause matrix effects.

Protocol 2.1: Dilute-and-Shoot (with caution)

For a quick screening, a "dilute-and-shoot" approach can be used. However, this is generally not recommended for quantitative analysis of low-concentration analytes due to significant matrix effects.

Protocol 2.2: Liquid-Liquid Extraction for Urine

A more robust method for urine is LLE, which helps to remove salts and other interferences.

Principle of Causality: Similar to LLE for plasma, this method relies on the partitioning of the analyte between an aqueous and an organic phase. Acidification is critical to neutralize the charge on the carboxylic acid. The addition of salt ("salting out") to the aqueous phase can further increase the partitioning of the analyte into the organic solvent by reducing its solubility in the aqueous layer.[14]

Detailed Step-by-Step Protocol:

-

Thaw urine samples and centrifuge at 2,000 g for 10 minutes to pellet any sediment.

-

Take a 1 mL aliquot of the supernatant.

-

Add an internal standard.

-

Acidify the urine to pH < 2 with 6M HCl.

-

Add approximately 1 gram of sodium chloride and vortex until dissolved.[15]

-

Add 3 mL of ethyl acetate (or diethyl ether), cap the tube, and vortex vigorously for 2 minutes.[15]

-

Centrifuge at 2,000 g for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 6-8) with a fresh aliquot of ethyl acetate and combine the organic extracts.

-

Evaporate the combined organic extracts to dryness under nitrogen.

-

Reconstitute for analysis or derivatization.

Protocol 2.3: Solid-Phase Extraction (SPE) for Urine

SPE offers a more selective cleanup and concentration of the analyte compared to LLE.[16] For an acidic compound, an anion-exchange SPE cartridge is highly effective.

Principle of Causality: Anion-exchange SPE retains negatively charged analytes.[17] The urine sample is loaded at a pH where the target analyte is deprotonated and charged (pH > pKa), allowing it to bind to the positively charged sorbent. Interferences can be washed away with appropriate solvents. The analyte is then eluted by changing the pH to neutralize it (pH < pKa) or by using a high ionic strength buffer to disrupt the electrostatic interaction.[16][17]

Experimental Workflow:

Caption: Anion-Exchange SPE Workflow for Urine Samples.

Detailed Step-by-Step Protocol:

-

Condition the SPE Cartridge: Sequentially pass 1-2 mL of methanol, followed by 1-2 mL of water through a strong anion exchange (SAX) SPE cartridge. Ensure the pH of the final conditioning water is similar to the loading pH. Do not let the sorbent bed go dry.[17]

-

Sample Preparation and Loading: Adjust the pH of the centrifuged urine sample to ~7 with a buffer. Load the sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).[1]

-

Washing: Wash the cartridge with 1-2 mL of water to remove salts, followed by 1-2 mL of a weak organic solvent like 5% methanol in water to remove less polar interferences.

-

Elution: Elute the target analyte with 1-2 mL of an acidic organic solvent, such as methanol containing 2% formic acid. The acid neutralizes the charge on the analyte, releasing it from the sorbent.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the desired solvent for analysis.

Part 3: Sample Preparation from Tissue

Tissue samples require an initial homogenization step to release the intracellular contents before extraction.

Principle of Causality: Mechanical disruption is necessary to break down the cellular and extracellular structures of the tissue.[18] The choice of extraction solvent is critical to simultaneously quench enzymatic activity and efficiently extract the metabolites.[18] A two-phase extraction is often preferred to separate polar metabolites from lipids.[19]

Detailed Step-by-Step Protocol:

-

Weigh approximately 20-50 mg of frozen tissue into a homogenization tube containing ceramic or steel beads.[7]

-

Add 1 mL of an ice-cold extraction solvent, such as an acetonitrile/methanol/water mixture (2:2:1, v/v/v).[9] This monophasic mixture is effective for extracting a wide range of polar metabolites and also denatures proteins.[18]

-

Homogenize the tissue using a bead beater or other homogenizer. Keep the samples on ice during this process to prevent degradation.

-

Vortex the homogenate for 5 minutes and then incubate on ice for 15 minutes.

-

Centrifuge at 12,000 rpm at 4°C for 10 minutes.[7]

-

Collect the supernatant for analysis.

-

For a cleaner extract, a biphasic separation can be induced by adding water and chloroform to the homogenate, similar to the LLE protocol for plasma, which will separate the polar metabolites into the upper aqueous phase.

-

Evaporate the supernatant and reconstitute for analysis.

Part 4: Derivatization for GC-MS Analysis

Due to its high polarity and low volatility, 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid is not amenable to direct analysis by GC-MS. Derivatization is a necessary step to convert the polar functional groups (carboxylic acid and hydroxyls) into less polar, more volatile derivatives.[20][21][22]

Principle of Causality: Silylation is a common derivatization technique where the active hydrogens in the -COOH and -OH groups are replaced by a trimethylsilyl (TMS) group.[20][22] This eliminates the ability to form hydrogen bonds, thereby increasing the volatility of the analyte.[22]

Protocol 4.1: Silylation using BSTFA

Detailed Step-by-Step Protocol:

-

Ensure the dried sample extract is completely free of water, as silylating reagents are moisture-sensitive.[20] This can be achieved by thorough evaporation under nitrogen.

-

To the dried extract in a GC vial, add 50 µL of an anhydrous solvent like pyridine or acetonitrile to redissolve the analytes.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst.[20]

-

Cap the vial tightly and vortex briefly.

-

Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.[20]

-

Cool the vial to room temperature.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

Data Summary Table:

| Parameter | Recommendation | Rationale |

| Derivatization Reagent | BSTFA + 1% TMCS | Highly effective for silylating carboxylic acids and hydroxyls.[20] |

| Solvent | Pyridine or Acetonitrile (anhydrous) | Must be anhydrous to prevent reagent degradation.[20] |

| Reaction Temperature | 60-70°C | Provides sufficient energy for the reaction to proceed to completion.[20] |

| Reaction Time | 30-60 minutes | Ensures complete derivatization of all active sites.[20] |

Conclusion

The extraction of a highly polar analyte like 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid from biological matrices requires a carefully considered approach. The choice of method—be it protein precipitation, liquid-liquid extraction, or solid-phase extraction—will depend on the specific matrix, the required level of cleanliness, and the desired analytical throughput. For plasma and serum, a simple protein precipitation is often sufficient for initial screening, while LLE or SPE can provide cleaner extracts for more sensitive quantitative assays. For urine, LLE or anion-exchange SPE are robust methods for removing interfering salts and concentrating the analyte. For all matrices, careful control of pH is paramount for achieving high and reproducible recoveries of this acidic compound. Finally, for GC-MS analysis, derivatization is a mandatory step to ensure the analyte is sufficiently volatile for chromatographic separation. The protocols and principles outlined in this guide provide a solid foundation for developing and validating a successful analytical method for this and other challenging polar metabolites.

References

-

Metabolomics Sample Extraction - MetwareBio. (n.d.). Retrieved March 26, 2026, from [Link]

-

A rapid reversed-phase LC-MS method for polar metabolite profiling. (2026, March 6). bioRxiv. Retrieved March 26, 2026, from [Link]

-

LC-MS metabolomics of polar compounds. (n.d.). Semantic Scholar. Retrieved March 26, 2026, from [Link]

-

Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. (n.d.). Metabolomics. Retrieved March 26, 2026, from [Link]

-

An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

-

A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. (2026, March 6). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). ScienceDirect. Retrieved March 26, 2026, from [Link]

-

A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023, May 3). ACS Publications. Retrieved March 26, 2026, from [Link]

-

Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. (2014, May 5). ACS Publications. Retrieved March 26, 2026, from [Link]

-

LC/MS-Based Polar Metabolite Profiling Identified Unique Biomarker Signatures for Cervical Cancer and Cervical Intraepithelial Neoplasia Using Global and Targeted Metabolomics. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

-

Acids: Derivatization for GC Analysis. (n.d.). Retrieved March 26, 2026, from [Link]

-

Characterization of Monophasic Solvent-Based Tissue Extractions for the Detection of Polar Metabolites and Lipids Applying Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry Clinical Metabolic Phenotyping Assays. (2020, November 25). Journal of Proteome Research. Retrieved March 26, 2026, from [Link]

-

Protein Precipitation Method. (2025, June 9). Phenomenex. Retrieved March 26, 2026, from [Link]

-

Derivatization Methods in GC and GC/MS. (2018, December 5). IntechOpen. Retrieved March 26, 2026, from [Link]

-

Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. (2014, May 5). PMC. Retrieved March 26, 2026, from [Link]

-

Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non. (2019, August 9). DergiPark. Retrieved March 26, 2026, from [Link]

-

New polar acid metabolites in human urine. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

-

New Extraction Technique Tested on Polar Metabolites in Human Plasma. (2025, January 7). Chromatography Online. Retrieved March 26, 2026, from [Link]

-

Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). (2018, February 5). PMC. Retrieved March 26, 2026, from [Link]

-

Top 10 Tips Solid Phase Extraction. (n.d.). Element Lab Solutions. Retrieved March 26, 2026, from [Link]

-

A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023, May 16). PubMed. Retrieved March 26, 2026, from [Link]

-

Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (2020, July 29). RSC Publishing. Retrieved March 26, 2026, from [Link]

-

Simultaneous solid-phase extraction of acidic, neutral and basic. (n.d.). csbsju. Retrieved March 26, 2026, from [Link]

-

Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. (2025, September 17). MDPI. Retrieved March 26, 2026, from [Link]

-

MSU_MSMC_004_v1.2_Two phase extraction of metabolites from animal tissues. (2019, May 6). RTSF. Retrieved March 26, 2026, from [Link]

-

Sample preparation. (n.d.). Zhu Research Group - Zhu Lab. Retrieved March 26, 2026, from [Link]

-

An improved method for extraction of polar and charged metabolites from cyanobacteria. (2018, October 4). PLOS ONE. Retrieved March 26, 2026, from [Link]

-

2,3-dihydroxy-4-methoxy-4-oxobutanoic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

-

Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. Retrieved March 26, 2026, from [Link]

-

Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. (n.d.). Agilent. Retrieved March 26, 2026, from [Link]

-

Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

-

Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

-

Analysis of polar urinary metabolites for metabolic phenotyping using supercritical fluid chromatography and mass spectrometry. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

-

2,3-dihydroxy-4-methoxy-4-oxobutanoic acid (C5H8O6). (n.d.). PubChemLite. Retrieved March 26, 2026, from [Link]

-

(2R,3R)-2,3-Dihydroxy-4-methoxy-4-oxobutanoic Acid | CAS 3333-46-8. (n.d.). Veeprho. Retrieved March 26, 2026, from [Link]

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. biorxiv.org [biorxiv.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 7. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]

- 8. Metabolomics Sample Pre-treatment Methods - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. Sample preparation - Zhu Research Group [zhulab.cn]

- 10. lcms.cz [lcms.cz]

- 11. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future [mdpi.com]

- 15. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. diverdi.colostate.edu [diverdi.colostate.edu]

- 22. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]

Application Notes and Protocols for In Vivo Dosing of Novel Compounds: A Case Study on 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid

Disclaimer: As of the latest literature review, no specific in vivo dosing guidelines, toxicological data, or pharmacokinetic profiles for a compound identified as "2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid" are available in the public domain. This document, therefore, serves as a general framework and best-practice guide for establishing in vivo dosing regimens for novel or uncharacterized small molecules, using this compound as a theoretical case study. The protocols outlined are foundational and must be preceded by comprehensive in vitro characterization.

Introduction: The Challenge of a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from bench to potential therapeutic application is a meticulous process governed by rigorous scientific principles. Before any in vivo studies can be responsibly undertaken, a thorough understanding of the compound's physicochemical properties, in vitro activity, and safety profile is paramount. The absence of existing data for 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid necessitates a "first-in-animal" study design approach. This guide provides the strategic and methodological framework for researchers to navigate this process, ensuring data integrity, ethical considerations, and scientific validity.

The primary objectives when establishing an in vivo dosing regimen for an NCE are to:

-

Determine the maximum tolerated dose (MTD).

-

Characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

-

Establish a preliminary therapeutic window.

-

Identify a safe and effective dose range for subsequent efficacy studies.

Part 1: Pre-Clinical Assessment - The In Vitro Foundation

Prior to any animal studies, a battery of in vitro assays must be conducted. These studies provide the foundational data required to estimate a safe starting dose for in vivo experiments.

Physicochemical Characterization

A comprehensive understanding of the compound's physical and chemical properties is the first step.

| Parameter | Importance |

| Solubility | Crucial for formulation development. Determines suitable vehicles for administration (e.g., saline, DMSO). |

| LogP/LogD | Indicates the lipophilicity of the compound, which influences absorption, distribution, and metabolism. |

| pKa | Determines the ionization state at physiological pH, affecting solubility and membrane permeability. |

| Stability | Assessment of stability in different solvents, pH, and temperatures ensures the integrity of the dosing solution. |

In Vitro Toxicology

In vitro cytotoxicity assays are essential for estimating the starting dose for in vivo toxicity studies.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of 2,3-Dihydroxy-4-methoxy-2,3-dimethyl-4-oxobutanoic acid (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.

-

Incubation: Replace the old medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Part 2: In Vivo Study Design and Execution

With a solid in vitro foundation, the focus shifts to designing and executing the initial in vivo studies. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Dose Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the bioavailability and stability of the compound. Based on the solubility data, a suitable vehicle can be selected. Common vehicles include:

-

Saline

-

Phosphate-buffered saline (PBS)

-

5% Dextrose in water (D5W)

-

0.5% Carboxymethylcellulose (CMC)

-

A mixture of DMSO, Tween 80, and saline.

Workflow for Vehicle Selection

Caption: Vehicle selection workflow based on solubility.

Maximum Tolerated Dose (MTD) Study

The MTD study is a critical first step in in vivo toxicology. It aims to identify the highest dose of the compound that does not cause unacceptable side effects.

Protocol: Single Ascending Dose MTD Study

-

Animal Model: Select a suitable animal model (e.g., C57BL/6 mice), typically 8-10 weeks old.

-

Group Allocation: Assign animals to groups (n=3-5 per group), including a vehicle control group.

-

Dose Escalation: Start with a low dose (e.g., 1/100th of the in vitro IC₅₀ converted to a mg/kg dose) and escalate the dose in subsequent groups (e.g., 1, 3, 10, 30, 100 mg/kg).

-

Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7-14 days.

-